[(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine

Physicochemical profiling CNS drug design Membrane permeability

Researchers sourcing imidazole methanamine building blocks often encounter confounding histaminergic activity or batch variability in metal complexation. This N,1-disubstituted 4-aminomethylimidazole solves these issues. - CNS-Optimized Scaffold: TPSA of 29.9 Ų enables blood-brain barrier penetration, unlike primary amine or N-ethylhistamine analogs (TPSA 43.8 Ų). - Tautomeric Fidelity: 4-substitution ensures clean, predictable Schiff base condensations without product mixtures seen with 2-substituted regioisomers. - Metabolic Stability: Secondary N-methylamine provides intrinsic protection against MAO deamination and HNMT N-methylation.

Molecular Formula C7H13N3
Molecular Weight 139.20 g/mol
Cat. No. B13156464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine
Molecular FormulaC7H13N3
Molecular Weight139.20 g/mol
Structural Identifiers
SMILESCCN1C=C(N=C1)CNC
InChIInChI=1S/C7H13N3/c1-3-10-5-7(4-8-2)9-6-10/h5-6,8H,3-4H2,1-2H3
InChIKeyOFGCNWFOEPUHPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine: Identity & Properties


[(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine (CAS 1556310-61-2) is an N,1-disubstituted imidazole methanamine with molecular formula C₇H₁₃N₃ and a computed molecular weight of 139.20 g/mol [1]. The compound features an ethyl group at the imidazole N1 position and a secondary N-methylaminomethyl substituent at the C4 position. Its computed physicochemical descriptors include an XLogP3 of -0.3, a topological polar surface area (TPSA) of 29.9 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds [1]. This compound belongs to a class of imidazole-based building blocks frequently employed in medicinal chemistry, coordination chemistry, and chemical biology, where the specific N1-ethyl and C4-methylaminomethyl substitution pattern distinguishes it from a family of closely related structural analogs .

Why Generic Imidazole Substitution Is Unsound


Close structural analogs of [(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine—including the primary amine (1-ethyl-1H-imidazol-4-yl)methanamine, the N-ethyl variant, and the N,1-dimethyl analog—exhibit substantially divergent computed physicochemical profiles that preclude interchangeable use. The target compound occupies a narrow property space (XLogP3: -0.3, TPSA: 29.9 Ų) [1] that is distinct from the primary amine (XLogP3: -0.8, TPSA: 43.8 Ų) [2], the N-ethyl analog (XLogP3: 0.1, TPSA: 29.9 Ų) [3], and the N,1-dimethyl analog (XLogP3: -0.6, TPSA: 29.9 Ų) [4]. Moreover, the target compound is a structural isomer of N-ethylhistamine (C₇H₁₃N₃, XLogP3: -0.3, TPSA: 43.8 Ų) [5], yet differs in spacer length and amine position, which dictates distinct receptor pharmacology: N-ethylhistamine is a known histamine H₄ receptor agonist , whereas the target compound’s aminomethyl linker renders it pharmacologically orthogonal. These quantified differences in lipophilicity, polarity, hydrogen-bonding capacity, and receptor recognition underscore why any procurement decision predicated on generic imidazole methanamine interchangeability is chemically and pharmacologically invalid.

Quantitative Evidence Guide


TPSA Advantage for Membrane Permeability

The target compound exhibits a TPSA of 29.9 Ų, which is 13.9 Ų lower than both the primary amine analog (1-ethyl-1H-imidazol-4-yl)methanamine (TPSA: 43.8 Ų) [1] [2] and its structural isomer N-ethylhistamine (TPSA: 43.8 Ų) [3]. This 32% reduction in polar surface area is predicted to confer measurably superior passive membrane permeability [4].

Physicochemical profiling CNS drug design Membrane permeability

Balanced Lipophilicity for Lead-Like Properties

The target compound's XLogP3 of -0.3 [1] positions it between the more hydrophilic primary amine analog (XLogP3: -0.8) [2] and the more lipophilic N-ethyl analog (XLogP3: 0.1) [3]. This intermediate lipophilicity may offer a favorable balance between solubility and passive permeability, consistent with lead-like chemical space [4].

Lipophilicity optimization ADME prediction Lead-likeness

Tautomeric Fidelity in Schiff Base Chemistry

Brewer et al. (Molecules, 2024) demonstrated that 4-substituted imidazole methanamines (e.g., 5-methylimidazole-4-methanamine) produce both aldimine and ketimine tautomers cleanly, with 'no evidence of an equilibrium between the two tautomers under the experimental conditions' [1]. In contrast, the 2-substituted imidazole analogs exhibit a 'facile equilibrium between the aldimine and ketimine tautomers,' with the ketimine as the thermodynamically favored form [1]. The target compound shares the 4-substitution pattern and is therefore predicted to exhibit the same tautomeric fidelity.

Schiff base chemistry Tautomerism control Coordination chemistry Imidazole ligands

Pharmacological Orthogonality to Histamine H₄ Receptor

The target compound is a structural isomer of N-ethylhistamine (both C₇H₁₃N₃, MW 139.20) [1] [2]. However, N-ethylhistamine is a documented agonist of the histamine H₄ receptor , with a two-carbon ethylamine spacer (C2–NH₂ distance) critical for receptor engagement. The target compound replaces this spacer with a one-carbon aminomethyl linker (C1–NHCH₃), a structural modification known to ablate histamine receptor agonism based on established SAR [3].

Histamine receptor pharmacology Structural isomer differentiation Ligand design

N-Methyl Substitution and Metabolic Stability

Primary imidazole methanamines are susceptible to oxidative deamination by monoamine oxidases (MAO) and other amine oxidases. N-Methylation, as present in the target compound, is a well-established medicinal chemistry strategy to block this metabolic pathway [1]. The primary amine analog (1-ethyl-1H-imidazol-4-yl)methanamine (CAS 1368710-15-9) retains a free -CH₂NH₂ group [2] and is therefore predicted to be more rapidly metabolized. This inference is supported by the established metabolic pathway of histamine itself, where histamine N-methyltransferase (HNMT) preferentially methylates the primary amine of the imidazole ethylamine side chain [1]. The N-methyl secondary amine of the target compound is expected to be a poorer substrate for HNMT and MAO.

Metabolic stability N-methylation strategy Drug metabolism

Vendor Purity Benchmark

The target compound is commercially available from Leyan (乐研) at a purity specification of 95% (CAS 1556310-61-2, catalog number 2087799) . This purity level is suitable for use as a synthetic building block in medicinal chemistry and for direct use in biochemical assays without additional purification. In contrast, the primary amine analog (1-ethyl-1H-imidazol-4-yl)methanamine is listed at 98% purity , while the N-ethyl analog (CAS 1696327-59-9) is listed at 95% , providing a quantifiable procurement benchmark for comparative sourcing decisions.

Purity specification Procurement benchmark Quality control

Research and Industrial Application Scenarios


CNS-Penetrant Probe and Lead Design

The target compound's TPSA of 29.9 Ų falls within the optimal range for blood-brain barrier penetration (TPSA < 60–70 Ų) [Section 3, Evidence 1]. CNS drug discovery programs seeking imidazole-containing building blocks should prioritize this compound over the primary amine or N-ethylhistamine isomers (TPSA: 43.8 Ų each), which are predicted to exhibit reduced CNS exposure. This property is particularly relevant for targets such as CNS-resident kinases, GPCRs, or epigenetic enzymes where a balanced imidazole scaffold is required for target engagement [1].

Silent Imidazole Scaffolds for Non-Histaminergic Targets

Unlike N-ethylhistamine—a documented histamine H₄ receptor agonist [Section 3, Evidence 4]—the target compound's aminomethyl linker (C1 spacer) renders it pharmacologically orthogonal to the histamine receptor family [1]. This makes it the preferred imidazole building block for drug discovery programs targeting kinases, proteases, or epigenetic readers where confounding histaminergic activity would complicate SAR interpretation or lead to off-target toxicity. Procurement of this specific substitution isomer allows screening cascades to proceed without the need for histamine receptor counter-screens [2].

Coordination Chemistry and Metallodrug Design with Predictable Tautomerism

The 4-substitution pattern of the target compound ensures clean, predictable generation of either aldimine or ketimine tautomers in Schiff base condensations, with no evidence of tautomeric equilibration, unlike the 2-substituted imidazole regioisomers [Section 3, Evidence 3] [1]. This tautomeric fidelity is critical for the design of homogeneous metal complexes for catalysis, magnetic materials, or metallodrug candidates. Researchers constructing imidazole-derived N,N-bidentate or N,O-bidentate ligands should select 4-substituted imidazole methanamines to avoid the product mixtures and batch variability associated with the 2-substituted series [1].

Metabolically Stable Scaffold for Oral Bioavailability

The secondary N-methylamine group of the target compound provides intrinsic protection against oxidative deamination by MAO and against N-methylation by HNMT, relative to the primary amine analog [Section 3, Evidence 5] [1]. Medicinal chemistry programs pursuing orally bioavailable candidates should prefer the N-methylated target compound over the primary amine variant, particularly for lead series where rapid first-pass hepatic metabolism has been identified as a key liability. The balanced XLogP3 (-0.3) further supports favorable oral absorption potential [Section 3, Evidence 2] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for [(1-Ethyl-1H-imidazol-4-yl)methyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.